2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE
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Overview
Description
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE is a complex organic compound with a molecular formula of C21H16N4O3 and a molecular weight of 372.377 g/mol . This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a benzimidazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves multiple steps. One common synthetic route includes the condensation of 2-furyl hydrazine with 2-cyanobenzimidazole to form the triazole ring. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-[2-(2-FURYL)-4H-[1,2,4]TRIAZOLO[1,5-A][1,3]BENZIMIDAZOL-4-YL]-1-(4-METHOXYPHENYL)-1-ETHANONE include:
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share the triazole ring and have similar biological activities.
[1,2,4]triazolo[1,5-a]benzimidazoles: These compounds have a similar core structure but may differ in their substituents, leading to different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N4O3 |
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Molecular Weight |
372.4g/mol |
IUPAC Name |
2-[2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H16N4O3/c1-27-15-10-8-14(9-11-15)18(26)13-24-16-5-2-3-6-17(16)25-21(24)22-20(23-25)19-7-4-12-28-19/h2-12H,13H2,1H3 |
InChI Key |
YGHDJDUEAAHZSN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NC(=N4)C5=CC=CO5 |
Origin of Product |
United States |
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